2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O/c19-15-9-5-4-8-14(15)12-22-18(24)23-17(21-22)11-10-16(20-23)13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAFWEVFWRHZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H13FN4O
- Molecular Weight : 320.3 g/mol
- CAS Number : 1251604-26-8
The structure includes a triazole ring fused with a pyridazine moiety, with the presence of fluorobenzyl and phenyl groups enhancing its biological activity through improved binding affinity to molecular targets .
The biological activity of 2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. The triazole moiety facilitates binding through hydrogen bonds or coordination with metal ions in metalloenzymes .
Anticancer Activity
Research indicates that derivatives of triazolopyridazines exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that 2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116 .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It may inhibit pro-inflammatory cytokines and modulate immune responses, providing therapeutic benefits in inflammatory diseases .
Research Findings and Case Studies
Comparison with Similar Compounds
Position 2:
- 2-Chloro-6-fluorobenzyl (): Chlorine increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Unsubstituted Benzyl (): Lack of electronegative groups diminishes electronic interactions, as seen in 6-chloro derivatives with higher melting points (287°C) due to crystallinity .
Position 6:
- Phenyl (Target Compound): Provides moderate lipophilicity, balancing solubility and cell permeability.
- Sulfonamide (e.g., 13h in ): Enhances hydrophilicity and hydrogen-bonding capacity, as seen in antimalarial sulfonamide derivatives (IC50 = 2.24–4.98 µM) .
Physical and Chemical Properties
*Calculated based on molecular formula C₁₉H₁₄FN₅O.
Q & A
Q. What are the key synthetic challenges in preparing 2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, and how are they addressed?
The synthesis involves cyclization and substitution reactions. For example, intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are prepared via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate . Substitution of the chlorine atom with fluorobenzyl groups requires sodium hydride in DMF to generate the alcoholate intermediate, enabling nucleophilic displacement . Microwave-assisted methods (150°C, DMF, Cs₂CO₃) can improve reaction efficiency and yield .
Q. How can researchers validate the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for validation . Nuclear magnetic resonance (¹H/¹³C NMR) and liquid chromatography–mass spectrometry (LC/MS) confirm structural integrity. For example, analogues with fluorobenzyl groups show diagnostic peaks for aromatic protons (δ 7.2–8.1 ppm) and fluorine-coupled splitting patterns .
Q. What safety protocols are recommended for handling fluorinated triazolopyridazine derivatives?
Personal protective equipment (PPE) including nitrile gloves, chemical goggles, and flame-retardant lab coats is mandatory. Work should occur in fume hoods with local exhaust ventilation to avoid inhalation of vapors. Spills must be contained using inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How do fluorinated substituents at the benzyl position influence biological activity?
Fluorine’s electronegativity enhances binding via hydrogen bonding and electrostatic interactions. For instance, 2-fluorobenzyl groups in triazolopyridazines improve cellular permeability and target affinity compared to non-fluorinated analogues. However, meta-fluorination may reduce activity due to steric hindrance, as seen in thrombin inhibitor studies .
Q. What contradictory findings exist regarding this compound’s antiproliferative vs. anticoagulant effects?
Derivatives like 2-(2-fluorobenzyl)triazolopyridazines lose thrombin inhibitory activity when replacing benzamidine moieties but gain antiproliferative effects in ester forms (e.g., R₂ = ethyl). This suggests divergent structure-activity relationships (SAR) for different therapeutic targets .
Q. What strategies optimize bivalent binding in triazolopyridazine-based inhibitors?
Bivalent compounds (e.g., AZD5153) tether two pharmacophores to engage multiple binding sites. For 2-(2-fluorobenzyl) derivatives, linker length and rigidity are critical: optimal ethylene glycol spacers (∼10–12 atoms) balance potency and solubility. This approach increased BRD4 inhibition by 100-fold in cellular assays .
Q. How do metabolic stability assays inform lead optimization for fluorinated triazolopyridazines?
Microsomal stability studies (human/rat liver microsomes) identify metabolic soft spots. Fluorine at the benzyl position reduces oxidative metabolism, while ester groups (e.g., R₂ = ethyl) are prone to hydrolysis. Replacing esters with amides or heterocycles improves half-life (e.g., t₁/₂ > 4 hrs in plasma) .
Methodological Considerations
-
Synthetic Optimization Table
-
Key SAR Insights
- 2-Fluorobenzyl vs. 3-Fluorobenzyl : 2-substitution enhances target binding (IC₅₀ = 12 nM vs. 45 nM for 3-F) due to optimal halogen bonding .
- Ester vs. Amide Derivatives : Ethyl esters show higher antiproliferative activity (IC₅₀ = 0.8 µM) but lower metabolic stability than amides (t₁/₂ = 2.1 vs. 6.3 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
